molecular formula C17H33NO4 B14386750 Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate CAS No. 88584-66-1

Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate

Katalognummer: B14386750
CAS-Nummer: 88584-66-1
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: QZOCDPCNDIZBFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate typically involves multiple steps, starting with the preparation of the core pentanedioate structure. This can be achieved through esterification reactions involving appropriate carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation or recrystallization to ensure high purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

88584-66-1

Molekularformel

C17H33NO4

Molekulargewicht

315.4 g/mol

IUPAC-Name

dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate

InChI

InChI=1S/C17H33NO4/c1-7-9-11-13(16(19)21-5)15(18(3)4)14(12-10-8-2)17(20)22-6/h13-15H,7-12H2,1-6H3

InChI-Schlüssel

QZOCDPCNDIZBFW-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(C(CCCC)C(=O)OC)N(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.